molecular formula C17H18N4O3 B11140111 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1H-indol-5-yl)acetamide

2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1H-indol-5-yl)acetamide

Cat. No.: B11140111
M. Wt: 326.35 g/mol
InChI Key: JUVZBNHULVCJDM-UHFFFAOYSA-N
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Description

  • This compound has a complex name, so let’s break it down:
    • The core structure is a diazaspiro[4.4]nonane , which consists of a bicyclic ring system with a nitrogen atom.
    • The substituents include a 1H-indole group and an acetamide group.
  • In simpler terms, it’s a spirocyclic compound with an indole moiety and an acetamide side chain.
  • The indole group is known for its biological activity, and the acetamide provides additional functionality.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C17H18N4O3

    Molecular Weight

    326.35 g/mol

    IUPAC Name

    2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(1H-indol-5-yl)acetamide

    InChI

    InChI=1S/C17H18N4O3/c22-14(19-12-3-4-13-11(9-12)5-8-18-13)10-21-15(23)17(20-16(21)24)6-1-2-7-17/h3-5,8-9,18H,1-2,6-7,10H2,(H,19,22)(H,20,24)

    InChI Key

    JUVZBNHULVCJDM-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)NC=C4

    Origin of Product

    United States

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